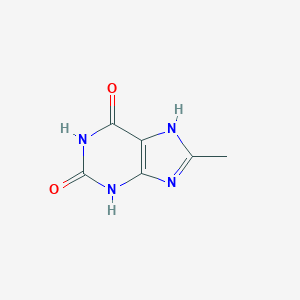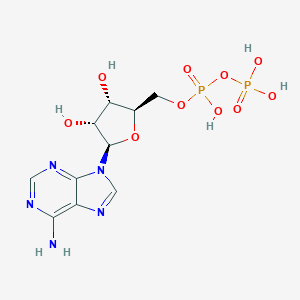![molecular formula C15H18N4O B100903 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide CAS No. 19471-28-4](/img/structure/B100903.png)
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide, also known as DMTA-NO, is a nitric oxide (NO) donor molecule that has gained significant attention in the field of scientific research. NO is an important signaling molecule in the body that regulates various physiological processes, including blood pressure, immune response, and neurotransmission. DMTA-NO is a synthetic molecule that can release NO under controlled conditions, making it a useful tool for studying the role of NO in different biological systems.
Mechanism Of Action
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide releases NO through a process called diazeniumdiolation, which involves the formation of a diazeniumdiolate intermediate that rapidly decomposes to release NO. The release of NO can be controlled by adjusting the pH and temperature of the solution, allowing researchers to study the effects of NO under different conditions.
Biochemical And Physiological Effects
NO is a potent signaling molecule that can regulate a wide range of physiological processes. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has been shown to have a number of biochemical and physiological effects, including the ability to relax vascular smooth muscle, inhibit platelet aggregation, and modulate immune function. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has several advantages for use in laboratory experiments. It can be easily synthesized and purified, and its release of NO can be controlled under different conditions. However, there are also limitations to its use. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide can be unstable under certain conditions, and its effects on biological systems can be complex and difficult to interpret.
Future Directions
There are many potential future directions for research involving 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide. One area of interest is the development of new treatments for neurological disorders based on the neuroprotective effects of 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide. Another area of interest is the use of 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide to study the role of NO in cancer biology and to develop new cancer therapies. Additionally, 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide could be used to investigate the effects of NO on the gut microbiome and to develop new treatments for gastrointestinal disorders.
Synthesis Methods
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide can be synthesized using a variety of methods, including the reduction of nitrite with a reducing agent and the reaction of a diazonium salt with a tertiary amine. One common method involves the reaction of 4-(dimethylamino)aniline with 3-methylpyridine-1-oxide to form the diazonium salt, which is then coupled with o-toluidine to produce 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide.
Scientific Research Applications
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has been used in a wide range of scientific studies to investigate the role of NO in different biological systems. For example, it has been used to study the effects of NO on platelet aggregation, vascular function, and immune response. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has also been used to investigate the role of NO in neurotransmission and to develop new treatments for neurological disorders.
properties
CAS RN |
19471-28-4 |
|---|---|
Product Name |
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide |
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-[(3-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(18(3)4)5-6-14(11)16-17-15-7-8-19(20)10-12(15)2/h5-10H,1-4H3 |
InChI Key |
CYFJOEDEKQPMBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=[N+](C=C2)[O-])C |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=[N+](C=C2)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)






